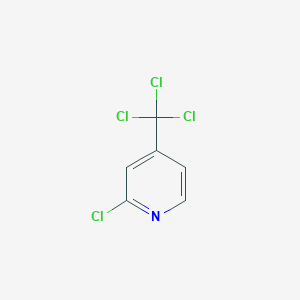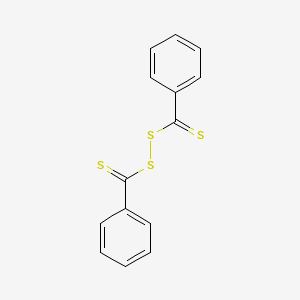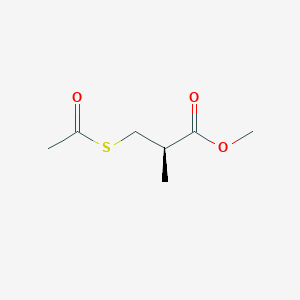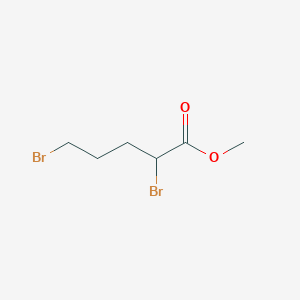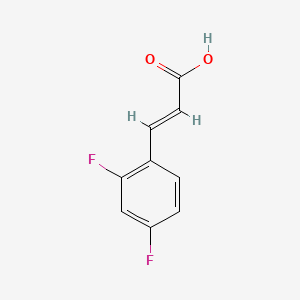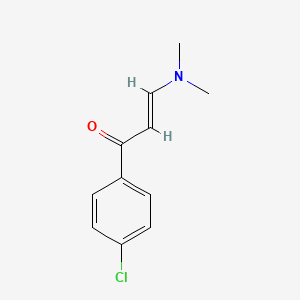![molecular formula C13H10N2O2S B1353591 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 109113-39-5](/img/structure/B1353591.png)
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
“1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C10H9NO2S . It is a heterocyclic compound, which means it contains a ring of atoms of at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms .
Synthesis Analysis
The synthesis of “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” involves various organic syntheses . For instance, it can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis
The molecular structure of “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom . The carbon valencies not taken up in forming the ring are satisfied by hydrogen .Chemical Reactions Analysis
“1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” can participate in various chemical reactions. For example, it can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” include a melting point of 88-91 °C . It has an index of refraction of 1.599 and a molar refractivity of 57.2±0.5 cm3 . It has 3 hydrogen bond acceptors and 2 freely rotating bonds .Applications De Recherche Scientifique
Palladium-Catalyzed Couplings in Synthesis
A notable application involves the palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole carboxylic acids, leading to the synthesis of aryl and alkenyl derivatives of 1-(phenylsulfonyl)-1H-pyrrolopyridines. This method showcases the compound's utility in creating complex molecules with potential pharmaceutical relevance (Suresh et al., 2013).
Development of Sulfonylation Protocols
Another significant application is in the field of chemical transformations, where efficient sulfonation protocols for 1-phenylsulfonyl-1H-pyrroles and indoles have been developed. These protocols enable the direct synthesis of sulfonyl chlorides, which are pivotal intermediates for various sulfonamide derivatives. This advancement demonstrates the compound's importance in facilitating streamlined synthetic routes for chemical libraries (Janosik et al., 2006).
Molecular Structure Insights
Research on molecular structures containing the phenylsulfonyl group attached to pyrrolopyridine cores has provided insights into their spatial arrangements. Studies involving X-ray crystallography have elucidated the coplanar and perpendicular orientations of various groups around the core structure, contributing to our understanding of the molecule's geometric and electronic properties (Kishbaugh et al., 2007).
Catalysis and Asymmetric Synthesis
The compound has also been utilized as a building block in catalytic applications, particularly in promoting efficient stereoselective Michael additions. Such applications highlight its role in the synthesis of γ-nitro carbonyl compounds with high yield and excellent stereocontrol, showcasing its potential in the development of asymmetric synthesis methodologies (Singh et al., 2013).
Luminescent Materials
Moreover, the compound's derivatives have found applications in the field of luminescent materials. For instance, sulfonyl-substituted cyclometallating ligands based on this core structure have been employed in the development of iridium(III) complexes exhibiting significant photoluminescence. This application underscores its utility in the design of new materials for optoelectronic devices (Ertl et al., 2015).
Safety and Hazards
The safety data sheet for “1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s known that the phenylsulfonyl group serves as an n-blocking and directing group in various organic syntheses .
Mode of Action
It’s known that it may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-11-10-14-8-6-13(11)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHTSUBCBYZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451815 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109113-39-5 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

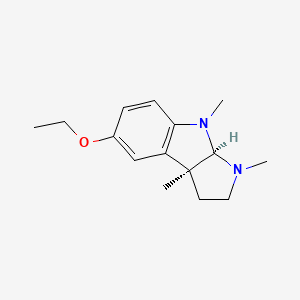

![2-Methylbenzo[d]oxazol-5-ol](/img/structure/B1353514.png)

